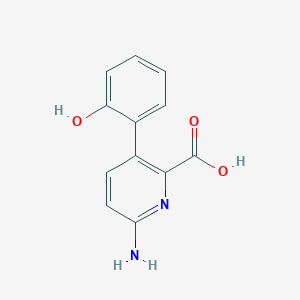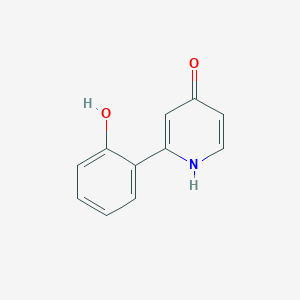
6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-hydroxyphenyl)picolinic acid (6-AHPPA) is a naturally occurring compound found in plants, fungi, and bacteria. It has been studied extensively for its potential applications in the fields of biochemistry, physiology, and medicine. 6-AHPPA has a wide variety of biochemical and physiological effects, and has been used in numerous laboratory experiments.
作用機序
The exact mechanism of action of 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% is still not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of plant hormones, such as abscisic acid, gibberellins, and auxins. In addition, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to inhibit the activity of enzymes involved in the breakdown of plant cell walls, and to act as a scavenger of reactive oxygen species.
Biochemical and Physiological Effects
6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to have a wide variety of biochemical and physiological effects. In plants, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to inhibit the synthesis of plant hormones, as well as the activity of enzymes involved in the breakdown of plant cell walls. In addition, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to act as a scavenger of reactive oxygen species, which can lead to increased plant resistance to environmental stressors. In animals, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to act as an inhibitor of enzymes involved in the synthesis of cholesterol, and to act as an antioxidant.
実験室実験の利点と制限
6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and purify, which makes it an ideal compound for use in laboratory experiments. Second, it has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of various environmental stresses on plants, as well as the biochemical mechanisms of action of various drugs. Finally, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% is relatively stable, which makes it suitable for use in long-term experiments.
However, there are also some limitations to using 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in certain experiments. Second, its effects can vary depending on the concentration and pH of the solution, which can make it difficult to control the exact effects of 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% in experiments. Finally, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% is relatively expensive, which can limit its use in some experiments.
将来の方向性
In the future, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% could be used to further study the effects of environmental stresses on plants, as well as the biochemical mechanisms of action of various drugs. It could also be used to study the effects of 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% on animal physiology and biochemistry, as well as its potential applications in medicine. Finally, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% could be used to develop new methods for synthesizing compounds with similar biochemical and physiological effects.
合成法
6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% can be synthesized from 3-hydroxy-2-methylpyridine and 2-hydroxybenzaldehyde through a condensation reaction. The reaction is catalyzed by an acid such as hydrochloric acid, and requires a temperature of around 180°C. The product is then purified by recrystallization.
科学的研究の応用
6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been used in numerous scientific research applications, including in the study of plant physiology, biochemistry, and medicine. For example, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been used to study the role of plant hormones in the regulation of plant growth and development, and to investigate the biochemical mechanisms of action of various drugs. In addition, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been used to study the effects of various environmental stresses on plants, such as drought, heat, and UV radiation.
特性
IUPAC Name |
6-amino-3-(2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-10-6-5-8(11(14-10)12(16)17)7-3-1-2-4-9(7)15/h1-6,15H,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMXTHENSYDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-hydroxyphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














